REACTION_CXSMILES
|
[P].[NH3:2].[P:3]([O-:7])([O-:6])([O-:5])=[O:4].[NH4+].[NH4+].[NH4+].[P:11]([OH:14])([OH:13])[OH:12]>O>[P:3](=[O:4])([OH:7])([OH:6])[OH:5].[P:11]([OH:14])([OH:13])[OH:12].[NH3:2] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are merely added to the reactor
|
Type
|
ADDITION
|
Details
|
mixed appropriately at the temperature
|
Type
|
CUSTOM
|
Details
|
To produce 9.8-34-0 orthopolyphosphoric acid via a polymerization reactor
|
Type
|
ADDITION
|
Details
|
all added to the reactor
|
Type
|
CUSTOM
|
Details
|
may result in some hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |